
Beryllium;dioxido(oxo)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium;dioxido(oxo)silane, also known as beryllium aluminum silicate, is a compound with the molecular formula Al2Be3O18Si6. It is commonly found in nature as the mineral beryl, which includes varieties such as emerald and aquamarine. This compound is notable for its unique properties, including its high melting point and low density, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beryllium;dioxido(oxo)silane typically involves the reaction of beryllium oxide with silicon dioxide under high-temperature conditions. The reaction can be represented as:
3BeO+6SiO2→Be3Si6O18
This process requires temperatures exceeding 1000°C to facilitate the formation of the compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of beryl from mineral ores. The extracted beryl is then subjected to high-temperature processing to obtain the desired compound. This method is widely used due to the abundance of beryl in nature and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions: Beryllium;dioxido(oxo)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and silicon dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Substitution reactions involve the replacement of beryllium or silicon atoms with other elements.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.
Substitution: Reagents like halogens or alkali metals can facilitate substitution reactions.
Major Products:
Oxidation: Beryllium oxide (BeO) and silicon dioxide (SiO2).
Reduction: Elemental beryllium and silicon.
Substitution: Various substituted beryllium or silicon compounds.
Scientific Research Applications
Beryllium;dioxido(oxo)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other beryllium and silicon compounds.
Medicine: Investigated for its potential use in medical imaging and diagnostic tools.
Mechanism of Action
The mechanism of action of beryllium;dioxido(oxo)silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets cellular proteins and enzymes, leading to alterations in their function.
Pathways Involved: It can influence oxidative stress pathways, leading to changes in cellular metabolism and signaling
Comparison with Similar Compounds
Beryllium Oxide (BeO): Similar in terms of beryllium content but lacks the silicon component.
Silicon Dioxide (SiO2): Contains silicon but no beryllium.
Beryllium Aluminum Silicate (Beryl): A naturally occurring mineral with similar composition.
Uniqueness: Beryllium;dioxido(oxo)silane is unique due to its combination of beryllium and silicon, which imparts distinct physical and chemical properties. Its high melting point, low density, and ability to undergo various chemical reactions make it valuable in both scientific research and industrial applications .
Properties
Molecular Formula |
BeO3Si |
|---|---|
Molecular Weight |
85.095 g/mol |
IUPAC Name |
beryllium;dioxido(oxo)silane |
InChI |
InChI=1S/Be.O3Si/c;1-4(2)3/q+2;-2 |
InChI Key |
PDKFNARGSGTPNM-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[O-][Si](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
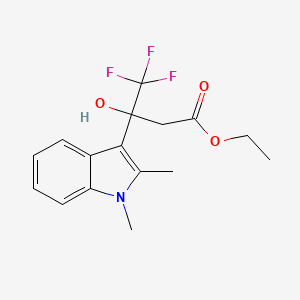

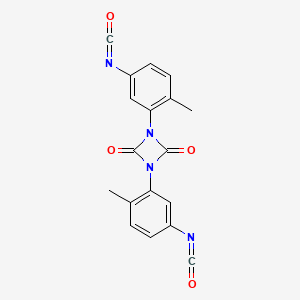
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
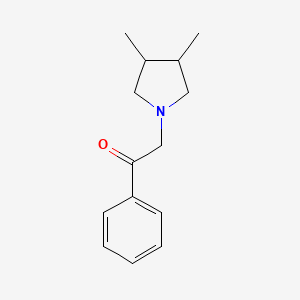

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
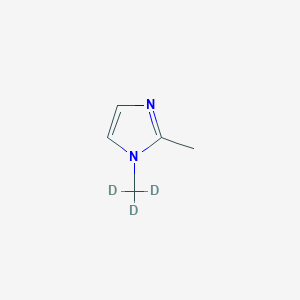
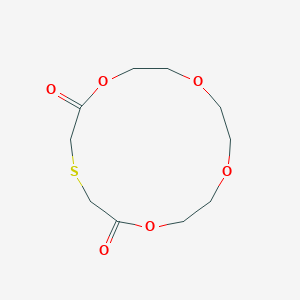
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
